6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidin-7-one with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the suppression of tumor cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 7-Trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one
Uniqueness
6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group and phenyl ring contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H11N3O2 |
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Molecular Weight |
253.26 g/mol |
IUPAC Name |
6-[hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H11N3O2/c1-9-7-12-15-8-11(14(19)17(12)16-9)13(18)10-5-3-2-4-6-10/h2-8,18H,1H3 |
InChI Key |
YZLWDZMNVRUKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C(C3=CC=CC=C3)O)C2=O |
Origin of Product |
United States |
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